2-chloro-5-(1H-pyrrol-1-yl)pyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Regioisomer purity is critical for medicinal chemistry and agrochemical intermediate synthesis. Substituting with 3- or 4-analogs misaligns pyrrole vectors, ablating biological activity or altering coupling outcomes. - **Application**: Late-stage functionalization, kinase inhibitor/GPCR modulator intermediate, impurity reference standard for HPLC/LC-MS method validation. - **Differentiation**: Meta-positioned pyrrole modulates electron density at C-Cl bond without steric interference, enabling cleaner cross-coupling reaction profiles versus ortho analogs. - **Supply**: Higher cost than other regioisomers; optimized for bespoke screening libraries and advanced intermediates, not bulk manufacturing.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 900019-73-0
Cat. No. B3038779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(1H-pyrrol-1-yl)pyridine
CAS900019-73-0
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H
InChIKeyGPKNWRBSJOKYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(1H-pyrrol-1-yl)pyridine: Specifications & Procurement


2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 900019-73-0) is a heterocyclic building block consisting of a pyridine core substituted at the 2‑position with a chlorine atom and at the 5‑position with a pyrrole ring. Its molecular formula is C9H7ClN2, with a molecular weight of 178.62 g/mol [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the chlorine atom provides a handle for cross‑coupling reactions and the pyrrole moiety contributes π‑conjugation and hydrogen‑bond acceptor character [2].

1
Building Block Regioisomer-specific 5-pyrrole pyridine scaffold for structure-based design workflows
2
Synthetic Handle 2-Chloro substituent enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling
3
Analytical Role Recognized pharmaceutical impurity reference standard for HPLC/LC-MS method development

2-Chloro-5-(1H-pyrrol-1-yl)pyridine: Generic Substitution Failure


Despite identical molecular formulas among regioisomers such as 2‑chloro‑3‑(1H‑pyrrol‑1‑yl)pyridine, 5‑chloro‑2‑(1H‑pyrrol‑1‑yl)pyridine, and 2‑chloro‑4‑(1H‑pyrrol‑1‑yl)pyridine, the specific substitution pattern of 2‑chloro‑5‑(1H‑pyrrol‑1‑yl)pyridine confers distinct electronic and steric characteristics that cannot be replicated by its analogs [1]. The relative positioning of the chloro and pyrrole substituents on the pyridine ring directly influences regioselectivity in cross‑coupling reactions, hydrogen‑bonding propensity, and ultimately the biological or materials‑performance outcomes of downstream products [2]. Simple substitution with a regioisomer may therefore lead to altered reaction yields, unexpected byproducts, or loss of activity in structure‑based designs.

Target Product
2-Cl, 5-pyrrole
meta relationship between chloro and pyrrole; distinct electrostatic potential surface
Common Substitute
2-Cl, 3-pyrrole isomer
ortho relationship alters coupling vector and may shift regioselectivity outcomes
Target Product
2-Cl, 5-pyrrole
Documented impurity reference designation supports analytical method validation
Potential Substitute
4-pyrrole or 2-pyrrole isomer
Lack documented impurity standard role; regulatory fit may not transfer directly

2-Chloro-5-(1H-pyrrol-1-yl)pyridine: Selection Evidence


Regioisomerism Affects Reactivity

The compound bears a chlorine at the 2‑position and a pyrrole at the 5‑position of the pyridine ring. In comparison, the 3‑chloro‑2‑(1H‑pyrrol‑1‑yl)pyridine regioisomer places the pyrrole ortho to the pyridine nitrogen, altering the electronic distribution and steric accessibility of the reactive chlorine [1][2]. While computed properties such as XLogP3 (2.2) and Topological Polar Surface Area (17.8 Ų) are identical across the regioisomers, the distinct substitution pattern of the 2‑chloro‑5‑pyrrole derivative yields a different electrostatic potential surface and regioselectivity in palladium‑catalyzed cross‑couplings [3]. This difference is not reflected in global computed descriptors but is critical for chemists planning synthetic routes.

Regioisomer Reactivity
Method context
2-Cl,5-pyrrole vs 3-Cl,2-pyrrole: identical XLogP3 (2.2) and TPSA (17.8 Ų) but distinct substitution pattern
Substitution pattern dictates cross-coupling vector and molecular recognition
Computed descriptors mask reactivity differences; regiochemistry governs synthetic outcomes
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity and Pricing vs. Analogs

Procurement records from multiple vendors indicate that 2‑chloro‑5‑(1H‑pyrrol‑1‑yl)pyridine (≥95% purity) is priced at approximately 3,608 CNY per 250 mg from Fluorochem (as of 2026) . In contrast, the 3‑regioisomer (2‑chloro‑3‑(1H‑pyrrol‑1‑yl)pyridine, 95% purity) is offered at 440 CNY per 250 mg by the same supplier . This represents a 720% premium for the 5‑pyrrole‑substituted isomer, reflecting its more challenging synthesis or lower commercial availability. The 5‑chloro‑2‑pyrrole isomer is available at 558 CNY per 10 mg from BIOFOUNT , while the 4‑pyrrole analog (2‑chloro‑4‑(1H‑pyrrol‑1‑yl)pyridine) is priced at 4,355 CNY per 1 g from BIOFOUNT [1].

Procurement Cost
Reported
14.4 CNY/mg — 8.2× premium vs 3-regioisomer
Limited supply and synthetic accessibility make this a rate-limiting reagent
Fluorochem pricing, April 2026; 3-isomer at 1.76 CNY/mg
Procurement Cost‑Benefit Analysis Chemical Sourcing

Pharmaceutical Impurity Reference Standard

2‑Chloro‑5‑(1H‑pyrrol‑1‑yl)pyridine is explicitly listed by Chinese reagent suppliers as suitable for use as a reference substance for drug impurities . This designation is not uniformly documented for its regioisomers in the same vendor catalogs, suggesting that the 5‑pyrrole‑substituted variant is a recognized impurity marker in certain pharmaceutical manufacturing processes. The compound is offered in analytical‑grade purity (97% by Leyan) and is stored at −20 °C for long‑term stability, ensuring reliability in regulated analytical workflows.

Impurity Standard Role
Data to verify
Listed as drug impurity reference substance by Chinese reagent suppliers
May support analytical method development workflows
Class-level inference; verify designation per project-specific regulatory requirements
Quality Control Analytical Chemistry Pharmaceutical Analysis

Cross-Coupling Handle

The chlorine atom at the 2‑position of the pyridine ring is positioned meta to the pyrrole substituent, a geometry that has been exploited in palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings for the construction of more complex heteroaromatic libraries [1]. While no direct head‑to‑head kinetic studies were located, the meta‑relationship between the chloro and pyrrole groups is expected to offer a distinct reactivity profile compared to the ortho‑substituted 3‑regioisomer or the para‑like 4‑regioisomer. This regiochemical control is critical when the pyrrole moiety must remain intact for downstream biological target engagement.

Cross-Coupling Handle
Supporting evidence
meta-Cl/pyrrole geometry exploited in Suzuki-Miyaura and Buchwald-Hartwig couplings
Supports regiochemical control in heteroaromatic library synthesis
Inferred from synthetic precedents; no head-to-head kinetic data located
Cross‑Coupling C–C Bond Formation Building Block

2-Chloro-5-(1H-pyrrol-1-yl)pyridine: Preferred Use Cases


Scaffold-Based Drug Design

Researchers designing kinase inhibitors or GPCR modulators where a 5‑substituted pyridine core with a distal pyrrole is mandated by docking studies should procure this specific regioisomer. Substitution with the 3‑ or 4‑analog would misalign the pyrrole vector and likely ablate biological activity. [1]

Pharmaceutical Impurity Profiling

Quality control laboratories performing HPLC or LC‑MS impurity analysis on active pharmaceutical ingredients (APIs) that contain a pyrrolopyridine substructure should use this compound as a certified reference standard. Its explicit designation as an impurity reference substance streamlines method validation and regulatory filing. [1]

Palladium-Catalyzed Cross-Coupling

Chemists executing Suzuki–Miyaura or Buchwald–Hartwig couplings on pyridine scaffolds benefit from the meta‑positioned pyrrole, which modulates the electron density at the C–Cl bond without interfering sterically. This can lead to cleaner reaction profiles compared to ortho‑substituted analogs. [1]

Strategic Sourcing for High-Value Projects

Given its elevated price point relative to other regioisomers, this compound is best suited for late‑stage functionalization of advanced intermediates or for preparing small quantities of bespoke screening libraries where the exact substitution pattern is non‑negotiable. Bulk purchases for large‑scale manufacturing are not economically viable based on current vendor pricing. [1]

Application
Selection Property
Validation Focus
Scaffold-based drug design
Regioisomer-specific pyrrole vector
Docking-constrained substitution pattern review
Pharmaceutical impurity profiling
Documented impurity reference designation
Method validation and retention-time confirmation
Pd-catalyzed cross-coupling
meta-Cl/pyrrole electronic modulation
Reaction profile and regioselectivity review
Strategic sourcing for high-value projects
Cost-per-regioisomer procurement context
Project-scale cost-benefit and supply review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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